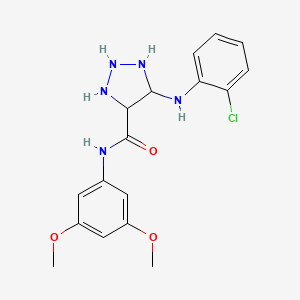
5-(2-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide, also known as CT04, is a synthetic compound that belongs to the class of triazolidine derivatives. It is a potential drug candidate that has shown promising results in scientific research for its anti-cancer properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on compounds structurally related to "5-(2-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide" often focuses on their synthesis and the exploration of their chemical properties. For instance, studies have detailed the synthesis of novel compounds through various chemical reactions, aiming to investigate their potential applications in medicinal chemistry and drug design. These compounds exhibit a range of biological activities, including anticancer and antimicrobial properties, demonstrating their significance in the development of new therapeutic agents (Stevens et al., 1984).
Anticancer Applications
Several research efforts have been dedicated to synthesizing functionalized amino acid derivatives and investigating their in vitro cytotoxicity against human cancer cell lines. For example, a study by Kumar et al. (2009) synthesized a new series of functionalized amino acid derivatives evaluated for their cytotoxicity in ovarian and oral cancers. This research highlights the potential of these compounds in designing new anticancer agents, showcasing the therapeutic possibilities of compounds with similar structural characteristics (Kumar et al., 2009).
Antimicrobial Activities
Research on the antimicrobial activities of compounds structurally related to "5-(2-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide" has led to the synthesis of new molecules with significant antimicrobial properties. For instance, Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, demonstrating their effectiveness in vitro against various microbial strains. These findings are crucial for the development of new antimicrobial agents, contributing to the fight against resistant microbial infections (Abdel-rahman et al., 2002).
Interaction with DNA
The interaction of related compounds with DNA has been a subject of interest due to their potential therapeutic applications. A crystallographic and spectroscopic study by Laughton et al. (1995) on the complex between a DNA dodecamer and 2,5-bis(4-guanylphenyl)furan (an analogue of berenil) revealed insights into the structural origins of enhanced DNA-binding affinity. This research provides valuable information on how modifications in the structure can influence the interaction with DNA, offering a pathway to designing more effective drugs (Laughton et al., 1995).
Propiedades
IUPAC Name |
5-(2-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-25-11-7-10(8-12(9-11)26-2)19-17(24)15-16(22-23-21-15)20-14-6-4-3-5-13(14)18/h3-9,15-16,20-23H,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIUNSHZBDHARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2C(NNN2)NC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


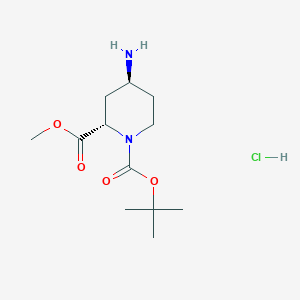
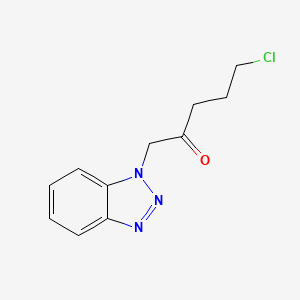
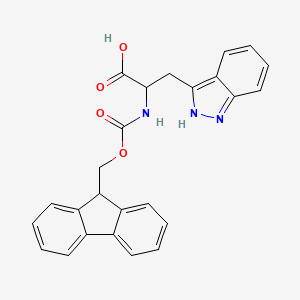
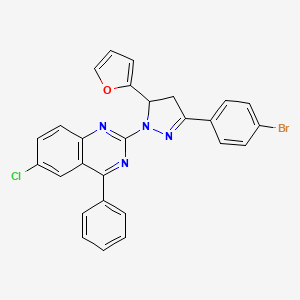
![2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2715657.png)
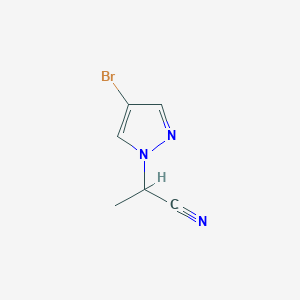
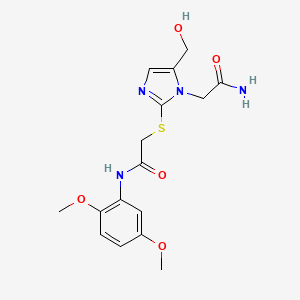
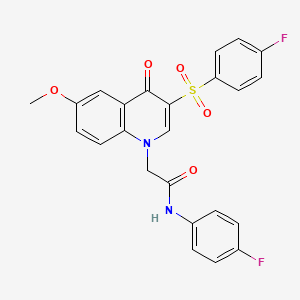


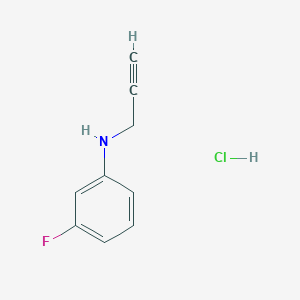

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2715669.png)